Product packaging for Trivinylmethylsilane(Cat. No.:CAS No. 18244-95-6)

Trivinylmethylsilane

Cat. No.: B094670
CAS No.: 18244-95-6
M. Wt: 124.25 g/mol
InChI Key: PKRKCDBTXBGLKV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosilicon Research

Organosilicon chemistry, a field bridging organic and inorganic chemistry, has seen substantial growth, with compounds like trivinylmethylsilane being pivotal. scbt.com These compounds are integral to materials science for developing advanced materials with specific properties such as thermal stability and for creating materials for electronics and nanotechnology. scbt.com The vinyl groups in this compound enhance its reactivity, making it a key component in polymerization and cross-linking processes to form complex siloxane networks. scbt.com Its distinct thermal stability and ability to participate in hydrosilylation reactions allow for the incorporation of various functional groups, influencing the kinetics of silane-based reactions. scbt.com

Evolution of Research Perspectives on this compound

Research on this compound has evolved from fundamental synthesis and characterization to its application in creating complex polymeric structures. Initially, the focus was on efficient synthesis methods, such as the Grignard reaction, involving the reaction of vinylmagnesium chloride with appropriate silicon chlorides. researchgate.net More recent and atom-economical approaches include the cobalt-catalyzed hydrosilylation of acetylene (B1199291) with multihydrosilanes. acs.org This method allows for the selective and divergent synthesis of vinylsilanes by adjusting reaction conditions and ligands. acs.org Current research often explores its role as a monomer or crosslinking agent in the synthesis of specialized polymers, including hyperbranched poly(boro)carbosilanes and silicone elastomers. figshare.comepo.org

Fundamental Academic Significance of this compound in Chemical Sciences

This compound is a significant compound in chemical sciences due to its trifunctional nature, which allows for a variety of chemical transformations. It serves as a valuable building block in organic synthesis and polymer chemistry. chembk.com Its three vinyl groups are susceptible to a range of reactions, including hydrosilylation, oxidation, and substitution. These reactions enable the synthesis of complex molecules and polymers with tailored properties. The study of this compound's reactivity provides insights into the behavior of silicon in different chemical environments and contributes to the development of new materials. scbt.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC7H12Si
Molecular Weight124.26 g/mol chemeo.com
Boiling Point101 - 102 °C fishersci.com
Density0.77 g/cm³ fishersci.com
Flash Point15 °C fishersci.com
Refractive Index1.4411 cfmats.com
AppearanceColorless liquid fishersci.com

Table 2: Spectroscopic Data of this compound

SpectroscopyPeak Assignments
¹H NMR The ¹H NMR spectra of methylvinylsilanes have been analyzed. lookchem.com
¹³C NMR The ¹³C NMR spectra of various methylvinylsilanes have been analyzed. lookchem.com
²⁹Si NMR The ²⁹Si NMR spectra of methylvinylsilanes have been analyzed. lookchem.com In a tripodal phosphine (B1218219) ligand derived from this compound, the ²⁹Si resonance was observed as a quartet at 6.27 ppm. mdpi.com
IR Spectroscopy Infrared spectroscopy can be used to identify functional groups. cognitoedu.org The spectra of this compound have been analyzed. dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Si B094670 Trivinylmethylsilane CAS No. 18244-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(ethenyl)-methylsilane
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InChI

InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3
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InChI Key

PKRKCDBTXBGLKV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C=C)(C=C)C=C
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Molecular Formula

C7H12Si
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DSSTOX Substance ID

DTXSID3066346
Record name Silane, triethenylmethyl-
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Molecular Weight

124.25 g/mol
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Physical Description

Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS]
Record name Trivinylmethylsilane
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CAS No.

18244-95-6
Record name Triethenylmethylsilane
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Record name Silane, triethenylmethyl-
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Record name Methyltrivinylsilane
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Record name SILANE, TRIETHENYLMETHYL-
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Sophisticated Synthetic Methodologies for Trivinylmethylsilane

Catalytic Pathways for Trivinylmethylsilane Generation

Catalytic methods represent the forefront of efficient chemical synthesis, offering pathways that are both atom-economical and highly selective. For this compound, catalytic hydrosilylation, where a silicon-hydride bond is added across an unsaturated carbon-carbon bond like that in acetylene (B1199291), is a primary strategy. This approach is often more direct and produces fewer byproducts than stoichiometric methods.

Transition Metal-Catalyzed Hydrosilylation Approaches to this compound

The addition of a silane's Si-H bond across a carbon-carbon multiple bond is a well-established method for creating versatile silane (B1218182) functional groups. researchgate.net This process, known as hydrosilylation, is often facilitated by a transition metal catalyst to enhance both the rate and selectivity of the reaction. researchgate.netrsc.org

Catalysts based on platinum-group metals (PGMs) are among the most effective and widely used for hydrosilylation reactions. sigmaaldrich.com Platinum compounds, in particular, are known to be highly active for a wide range of chemical reactions, including hydrogenation and hydrosilylation. nih.gov These catalysts are often the first choice when exploring effective pathways for new transformations. nih.gov

The synthesis of vinylsilanes via the hydrosilylation of alkynes is a direct and atom-economical approach. scholaris.ca Classical platinum catalysts, such as Speier's and Karstedt's catalysts, are powerful methods for these reactions. scholaris.cadtic.mil In the context of this compound synthesis, this would involve the stepwise addition of a methylsilane containing Si-H bonds to acetylene, catalyzed by a platinum complex. The general mechanism involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkyne, and subsequent insertion steps to form the vinylsilane product. rsc.org While highly effective, the high cost and low abundance of platinum-group metals have driven research towards more sustainable alternatives. sigmaaldrich.com

In response to the economic and environmental concerns associated with precious metals, significant focus has shifted to catalysts based on earth-abundant transition metals like iron, cobalt, and nickel. researchgate.net These metals offer a more sustainable and economical approach to catalysis. d-nb.info Recent advancements have demonstrated that catalysts based on these 3d transition metals can achieve reactivity and selectivity comparable to their precious metal counterparts. numberanalytics.com

A highly effective and modern method for preparing this compound involves the cobalt-catalyzed hydrosilylation of acetylene with multihydrosilanes. organic-chemistry.org This approach is noted for its atom economy, high selectivity, and avoidance of the hazardous reagents used in more traditional synthetic routes. organic-chemistry.org Research has shown that by using a cobalt catalyst, it is possible to achieve the selective and controllable hydrosilylation of acetylene with various primary, secondary, and tertiary silanes. organic-chemistry.org A key feature of this method is the ability to produce mono-, bis-, or trivinylsilane (B1590740) by simply adjusting the reaction conditions. organic-chemistry.org Mechanistic studies indicate that the reaction proceeds through the reduction of a Co(II) precursor to an active low-valence Co(I) intermediate, which is a prerequisite for the catalytic cycle. organic-chemistry.org

Catalyst System Substrates Key Features Product Focus
Cobalt(II) complex with ligandAcetylene, various hydrosilanes (primary, secondary, tertiary)Atom-economical, avoids hazardous reagents, operates under mild temperature and pressure. organic-chemistry.orgSelective production of mono-, bis-, and trivinylsilanes is achievable by tuning conditions and ligands. organic-chemistry.org
Iron-based complexesAlkenes, silanesLow-cost, reduced toxicity, often involves radical-mediated pathways. scholaris.caPrimarily studied for alkene hydrosilylation; potential for alkyne hydrosilylation.
Nickel-based complexesAlkynes, silanesCan catalyze dihydrosilylation of alkynes, often requires a reductant to activate the precatalyst. numberanalytics.comOffers distinct regioselectivity compared to other metals. numberanalytics.com

This table provides an interactive overview of earth-abundant metal catalysts used in hydrosilylation reactions relevant to vinylsilane synthesis.

The selectivity of a metal-catalyzed reaction is profoundly influenced by the ligands coordinated to the metal center. princeton.edu In the synthesis of this compound, ligand design is a critical tool for controlling the reaction outcome, particularly in systems where multiple products can be formed. organic-chemistry.org

In the cobalt-catalyzed hydrosilylation of acetylene, both the reactivity and the selectivity can be precisely fine-tuned by changing the ligands. organic-chemistry.org This control allows for a highly selective and divergent synthesis of different vinylsilanes from the same set of starting materials. organic-chemistry.org By choosing the appropriate ligand, the catalytic system can be directed to favor the formation of trivinylsilane over the less-substituted mono- and divinylsilane products. This level of control is a significant advantage of modern catalytic methods and is a central focus of catalyst development. organic-chemistry.orgprinceton.edu Data-driven and computational approaches are increasingly being used to guide the design of new ligands to achieve unprecedented levels of selectivity and reactivity in catalysis. researchgate.net

Grignard Reagent-Mediated Synthesis of this compound

One of the traditional and most fundamental methods for forming carbon-silicon bonds is through the use of Grignard reagents. This approach is stoichiometric rather than catalytic and relies on the reaction of an organomagnesium halide with a halosilane. dtic.mil The synthesis of this compound via this route typically involves the reaction of methyltrichlorosilane (B1216827) with three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide.

The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic solvents like water. While reliable, this method is less atom-economical compared to catalytic alternatives and generates a stoichiometric amount of magnesium halide salts as a byproduct. organic-chemistry.org

Reactant 1 Reactant 2 Solvent Key Conditions Product
Methyltrichlorosilane (CH₃SiCl₃)Vinylmagnesium bromide (CH₂=CHMgBr)Anhydrous diethyl ether or THFStoichiometric (1:3 ratio), anhydrous environment.This compound

This interactive table outlines the components for the Grignard synthesis of this compound.

Emerging and Nontraditional Synthetic Routes to this compound

Beyond established catalytic and stoichiometric methods, research continues into novel synthetic strategies. These emerging routes often focus on improving sustainability, reducing cost, or achieving unique reactivity.

Metal-Free Hydrosilylation: A significant area of development is metal-free catalysis, which avoids the cost and potential toxicity of transition metals altogether. d-nb.info These systems often use main-group elements or organic molecules as catalysts. For instance, visible-light-driven, metal-free hydrosilylation of alkenes has been achieved using an organophotoredox catalyst. While not yet specifically detailed for the production of this compound from acetylene, these metal-free strategies represent a promising future direction for organosilane synthesis. rsc.orgd-nb.info

Photochemical Synthesis: The use of light to drive chemical reactions offers pathways to unique products under mild conditions. Photochemical methods can initiate reactions by exciting molecules to higher energy states, enabling transformations not possible under thermal conditions. While specific examples for this compound are not widely reported, the photochemical addition of related phosphorus compounds to vinylsilanes has been noted, suggesting the potential for light-induced synthetic routes in this area.

Pyrolysis: High-temperature decomposition, or pyrolysis, of organosilicon precursors is another potential, albeit less direct, route. Pyrolysis of silane mixtures is a known method for creating a variety of silicon-based compounds and materials. organic-chemistry.org While more commonly associated with the production of silicon carbide or other inorganic materials, it represents a foundational technique for silane transformations that could be adapted for specialized syntheses. organic-chemistry.org

Precursor Chemistry and Feedstock Development for this compound Synthesis

The development and selection of appropriate precursors are critical for the efficient synthesis of this compound. The primary feedstocks differ significantly between the main synthetic routes.

For the Grignard synthesis, the key precursors are methyltrichlorosilane (CH₃SiCl₃) and a vinylating agent, typically vinylmagnesium chloride (CH₂=CHMgCl). chemicalbook.com Methyltrichlorosilane is a fundamental building block in the silicones industry, produced on a large scale. Vinylmagnesium chloride is prepared from vinyl chloride and magnesium metal, often in an ether solvent like tetrahydrofuran (THF). researchgate.netbyjus.com An alternative silicon precursor mentioned in the literature for related syntheses is trivinylchlorosilane. molbase.com The development in this area focuses on optimizing the handling and reactivity of the highly reactive Grignard reagent. gelest.com

For the hydrosilylation pathway, the feedstocks are acetylene and methylsilane (CH₃SiH₃). acs.org Acetylene is a commodity chemical readily available from various sources. Methylsilane, a gas containing the required silicon-hydrogen bonds for the addition reaction, serves as the silicon source. The synthesis of various hydrosilanes is a field of active research, as their purity and availability directly impact the efficiency of the hydrosilylation process. acs.org Research has demonstrated that primary, secondary, and tertiary hydrosilanes can all serve as substrates in cobalt-catalyzed acetylene hydrosilylation, underscoring the versatility of this precursor system. acs.org

Table 2: Key Precursors for this compound Synthesis

Synthetic Route Precursor Name Chemical Formula Role in Reaction
Grignard Reaction Methyltrichlorosilane CH₃SiCl₃ Silicon electrophile
Grignard Reaction Vinylmagnesium chloride CH₂=CHMgCl Vinyl nucleophile
Grignard Reaction Magnesium Mg Reagent formation
Hydrosilylation Methylsilane CH₃SiH₃ Si-H bond donor
Hydrosilylation Acetylene C₂H₂ Vinyl group source

Optimization of Reaction Parameters for High-Purity this compound Formation

Achieving high purity in this compound synthesis requires precise control and optimization of various reaction parameters. The optimal conditions are highly dependent on the chosen synthetic methodology.

In the Grignard synthesis, key parameters to optimize include the solvent, temperature, and reagent addition rate. The choice of solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it affects the solubility and reactivity of the Grignard reagent. gelest.combyjus.com Temperature control is vital to manage the exothermic nature of the reaction and to minimize side reactions, such as Wurtz coupling. gelest.com Slow, controlled addition of the chlorosilane to the Grignard reagent or vice-versa can significantly improve the selectivity and yield of the desired product.

For the catalytic hydrosilylation of acetylene, the optimization process is more nuanced and centers on the catalyst system. Research shows that both reactivity and selectivity towards mono-, bis-, or trivinylsilane can be precisely tuned by modifying the ligands on the cobalt catalyst. acs.org This allows for a divergent synthesis strategy from the same set of precursors simply by adjusting the catalytic system and reaction conditions like temperature and pressure. acs.org Mechanistic studies indicate that an active Co(I) intermediate is responsible for the catalytic cycle, and its formation and stability are influenced by the choice of ligands and the nature of the hydrosilane precursor. acs.org The development of flow microwave reactors and machine learning algorithms represents the frontier in rapidly optimizing reaction conditions, allowing for quick screening of parameters like temperature, flow rate, and reagent ratios to maximize yield and minimize waste. chemistryviews.orgnii.ac.jp

Table 3: Optimization Parameters for this compound Synthesis

Synthetic Method Parameter Effect on Reaction Typical Conditions/Values
Grignard Reaction Solvent Affects reagent solubility and reactivity. Anhydrous Diethyl ether or Tetrahydrofuran (THF). byjus.commnstate.edu
Grignard Reaction Temperature Controls reaction rate and minimizes side products. Varies; often requires initial cooling and subsequent reflux. tsijournals.com
Grignard Reaction Reagent Ratio Determines product distribution and reaction completion. Stoichiometric control is critical for selectivity. acs.org
Hydrosilylation Catalyst Ligand Controls selectivity towards mono-, di-, or trivinylation. acs.org Various phosphine (B1218219) or nitrogen-based ligands for Co or Pt catalysts. acs.org
Hydrosilylation Temperature/Pressure Influences reaction rate and catalyst stability. Mild temperature and pressure are often sufficient.
Hydrosilylation Reactant Concentration Affects reaction kinetics and selectivity. Adjusted based on desired product and catalyst efficiency.

Elucidation of Trivinylmethylsilane Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Trivinylmethylsilane Transformations

This compound is a versatile monomer whose reactivity is centered around its three vinyl groups attached to a central silicon atom. These vinyl groups serve as reactive sites for various transformations, primarily hydrosilylation and polymerization, which allow for the synthesis of a wide array of organosilicon compounds and polymers. The mechanisms governing these transformations are crucial for controlling the structure and properties of the resulting products.

Detailed Mechanistic Studies of Hydrosilylation Involving this compound

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of a vinyl group. wikipedia.org This process is typically catalyzed by transition metal complexes, most notably those of platinum. nih.gov

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, first proposed in the 1960s. nih.gov This catalytic cycle provides a framework for understanding the hydrosilylation of this compound. The key steps of this mechanism are as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the hydrosilane (a compound containing an Si-H bond) to the platinum(0) catalyst. This step forms a platinum(II) complex that incorporates both a hydride and a silyl (B83357) ligand. wikipedia.orgnih.gov

Olefin Coordination: A vinyl group of this compound then coordinates to the platinum(II) center.

Migratory Insertion: The coordinated vinyl group undergoes migratory insertion into the platinum-hydride (Pt-H) bond. This step is often considered the rate-determining step and results in the formation of a platinum-alkyl intermediate. nih.govprinceton.edu

Reductive Elimination: The final step is the reductive elimination of the alkyl and silyl groups, which forms the new silicon-carbon bond and regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov

This mechanism typically results in an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group. wikipedia.org

CatalystReactantsKey Mechanistic StepsProduct
Platinum(0) ComplexThis compound, HydrosilaneOxidative addition, Olefin coordination, Migratory insertion, Reductive eliminationAlkylsilane

While the Chalk-Harrod mechanism is prevalent, variations and alternative pathways have been proposed to explain certain experimental observations. wikipedia.org One such variation is the "modified" Chalk-Harrod mechanism, where the migratory insertion of the alkene occurs into the metal-silyl (M-Si) bond instead of the metal-hydride bond, followed by reductive elimination. princeton.edulibretexts.org

In some instances, side reactions such as olefin isomerization, hydrogenation, and dehydrogenative silylation can occur concurrently with hydrosilylation, suggesting more complex or coexisting reaction pathways. researchgate.net The formation of byproducts can be influenced by the specific catalyst, solvent, and reaction conditions. For example, nickel-catalyzed hydrosilylation has been shown to proceed through a mechanism distinct from the Chalk-Harrod pathway, involving nickel(II) intermediates. princeton.edu The search for alternative mechanistic pathways is also driven by the desire to use more earth-abundant and cost-effective catalysts, such as those based on iron or cobalt, which may operate through different mechanisms. princeton.eduresearchgate.net

Catalyst SystemProposed Alternative MechanismKey Features
Nickel-α-DiimineInvolves Ni(II) intermediates and one-electron reduced ligands. princeton.eduDistinct from the Pt(0)/Pt(II) cycle of the Chalk-Harrod mechanism. princeton.edu
Rhodium ComplexesMay favor different insertion pathways or have different selectivities. nih.govCan lead to different isomeric products compared to platinum catalysts.
Iron/Cobalt CatalystsMechanisms are still under investigation. princeton.eduMay involve radical pathways or metal-ligand cooperation.

Polymerization Mechanism Analysis of this compound

The trifunctionality of this compound makes it a valuable monomer for the synthesis of cross-linked polymers and branched structures. The polymerization can proceed through different mechanisms, depending on the initiator and reaction conditions.

While this compound itself does not undergo ring-opening, its derivatives, such as cyclosiloxanes containing vinyl groups, are key monomers for anionic ring-opening polymerization (AROP). For example, 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane can be polymerized via AROP to produce poly(vinylmethylsiloxane). researchgate.net This type of polymerization is a chain-growth process that can be "living," meaning that the rate of polymerization is significantly faster than the rate of termination or chain transfer reactions. mdpi.com

The mechanism generally involves:

Initiation: A strong nucleophile, such as an organolithium reagent or a silanolate, attacks a silicon atom in the cyclic monomer, leading to the opening of the ring and the formation of a reactive anionic center. researchgate.netmdpi.com

Propagation: The anionic chain end then attacks another cyclic monomer, propagating the polymer chain. This process repeats, leading to the formation of a high molecular weight polymer. mdpi.com

Termination: The polymerization can be terminated by the addition of a quenching agent or by side reactions.

The "living" nature of this polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netmdpi.com

This compound is an ideal monomer for step-growth polymerization, where bi-functional or multi-functional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org A common example is the thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to an alkene. wikipedia.org

In the case of this compound, its three vinyl groups can react with a dithiol monomer in a step-growth fashion:

Initiation: A radical initiator generates a thiyl radical from the dithiol. wikipedia.org

Propagation: The thiyl radical adds to one of the vinyl groups of this compound, forming a carbon-centered radical. wikipedia.org

Chain Transfer: This carbon-centered radical then abstracts a hydrogen from another thiol molecule, forming a thioether linkage and regenerating a thiyl radical, which can then continue the cycle. wikipedia.orgnih.gov

Because this compound has three reactive sites, this process leads to the formation of a cross-linked polymer network. The step-growth nature of this reaction means that the molecular weight of the polymer builds up slowly throughout the course of the reaction. wikipedia.orguomustansiriyah.edu.iq High molecular weight is only achieved at a high extent of reaction. wikipedia.orgcozum.info.tr

Polymerization TypeMonomersMechanismResulting Polymer Structure
Anionic Ring-Opening Polymerization1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxaneChain-growthLinear poly(vinylmethylsiloxane) researchgate.net
Thiol-Ene Step-Growth PolymerizationThis compound, DithiolStep-growthCross-linked polymer network
Fundamental Cross-Linking Mechanisms Mediated by this compound

This compound serves as a trifunctional cross-linking agent, primarily utilized in the curing of silicone polymers and other polymeric systems. The formation of a stable, three-dimensional network structure is achieved through reactions involving its three vinyl groups. The two predominant mechanisms for this cross-linking are addition curing (hydrosilylation) and peroxide-initiated free-radical curing.

Addition Curing (Hydrosilylation): This is a highly efficient and common method for cross-linking silicones. The mechanism involves the addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane polymer across the vinyl groups of this compound. uni-wuppertal.de This reaction is typically catalyzed by platinum-group metal complexes, such as platinum-olefin complexes for room temperature vulcanization (RTV) or nitrogen-containing platinum complexes for high-temperature vulcanization (HTV). uni-wuppertal.demdpi.com

The generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation proceeds through several key steps mdpi.com:

Oxidative Addition: The hydrosilane reacts with the platinum(0) catalyst, leading to the formation of a platinum(II) hydride complex.

Olefin Coordination: One of the vinyl groups of this compound coordinates to the platinum center.

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This step determines the regioselectivity of the addition (see section 3.3).

Reductive Elimination: The resulting alkyl-platinum complex undergoes reductive elimination to release the cross-linked product and regenerate the platinum(0) catalyst, which can then participate in another catalytic cycle. mdpi.com

By reacting with three separate polymer chains containing Si-H groups, each this compound molecule can act as a junction point, leading to the formation of a durable elastomeric network. The cross-link density, which dictates the mechanical properties of the final material, can be controlled by the stoichiometry of the reactants. researchgate.netmdpi.com

Peroxide-Initiated Curing: This mechanism relies on the generation of free radicals from the thermal or radiation-induced decomposition of an organic peroxide. uni-wuppertal.de The process involves the following stages:

Initiation: An organic peroxide (e.g., dicumyl peroxide) decomposes upon heating to form highly reactive free radicals. researchgate.netwikipedia.org

Propagation: The peroxide radical abstracts a hydrogen atom from a methyl group on a polymer backbone (e.g., polydimethylsiloxane), creating a polymer radical. This polymer radical then adds to one of the vinyl groups of this compound. This creates a new radical on the this compound moiety, which can then attack another polymer chain, propagating the cross-linking process.

Termination: The reaction ceases when two radicals combine or undergo disproportionation. hacettepe.edu.tr

Incorporating vinyl groups via this compound provides more selective cross-linking sites compared to systems relying solely on methyl groups, resulting in vulcanizates with superior properties. uni-wuppertal.de

Mechanistic Aspects of Cross-Coupling Reactions Utilizing this compound

This compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions are valued for the low toxicity of the organosilicon reagents. organic-chemistry.org The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orglibretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.org

Transmetalation: This is the crucial step where the vinyl group is transferred from the silicon atom of this compound to the palladium(II) center. For this transfer to occur, the silicon-carbon bond must be activated. organic-chemistry.org Activation is typically achieved using a fluoride source (like TBAF) or a base (like NaOH). wikipedia.orgorganic-chemistry.org This activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species. organic-chemistry.org This formation polarizes the Si-C bond, making the vinyl group sufficiently nucleophilic to transfer to the electrophilic palladium center, displacing the halide. organic-chemistry.org In some variations, such as the Hiyama-Denmark coupling, the organosilane is converted to a silanol (B1196071), which, upon deprotonation, forms a silanolate that readily transmetalates without the need for a fluoride activator. organic-chemistry.org

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the organic group from the halide and the vinyl group from the silane (B1218182), undergoes reductive elimination. This final step forms the new carbon-carbon bond in the final product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

The presence of three vinyl groups allows this compound to potentially act as a multiple coupling partner, although controlling the extent of reaction to achieve selective mono-, di-, or tri-substitution can be challenging.

Kinetic and Thermodynamic Characterization of this compound Reactions

The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are critical for controlling polymerization and cross-linking processes. While specific data for this compound is not extensively published, the behavior of structurally similar vinylsilanes, such as trimethoxyvinylsilane (TMVS), provides valuable insights into the kinetic parameters. researchgate.net

Kinetics: The kinetics of polymerization describe how fast the reaction proceeds. For free-radical polymerization of vinyl monomers, the rate is influenced by initiator concentration, monomer concentration, and temperature. researchgate.net Kinetic studies on the polymerization of TMVS initiated by dicumyl peroxide showed that the initial polymerization rate (Rp) could be expressed by the equation:

Rp = k[Initiator]0.6[Monomer]1.0

This rate law is similar to that of conventional radical polymerizations. researchgate.net The activation energy (Ea), which is the minimum energy required to initiate the reaction, is a key kinetic parameter. A lower activation energy corresponds to a faster reaction rate at a given temperature.

Table 1: Representative Kinetic Data for Radical Polymerization of a Vinylsilane (Trimethoxyvinylsilane at 120 °C)
ParameterValueSignificance
Overall Activation Energy (Ea)112 kJ/molEnergy barrier for the bulk polymerization process.
Propagation Rate Constant (kp)13 L/mol·sRate of addition of monomer to the growing polymer chain radical.
Termination Rate Constant (kt)3.1 × 104 L/mol·sRate at which two growing polymer chain radicals combine to terminate the chain.
Chain Transfer Constant to Monomer (Cmtr)4.2 × 10-2Indicates the frequency of chain termination by transfer of a radical to a monomer molecule, affecting molecular weight.

Data derived from studies on trimethoxyvinylsilane, a related vinylsilane compound. researchgate.net

Thermodynamics: Thermodynamics governs the spontaneity and equilibrium position of a reaction, determined by changes in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction. Polymerization of vinyl monomers is typically an exothermic process (negative enthalpy change, ΔH), as a stable σ-bond is formed at the expense of a less stable π-bond. hacettepe.edu.tr This favorable enthalpy change is the primary driver for polymerization. However, the change in entropy (ΔS) for polymerization is negative, as monomer molecules lose translational freedom when they become part of a polymer chain. This means that at a certain "ceiling temperature," the unfavorable entropy term (TΔS) will outweigh the favorable enthalpy term, and polymerization will no longer be spontaneous.

Stereochemical and Regiochemical Control Strategies in this compound Reactivity

Controlling the spatial arrangement (stereochemistry) and orientation (regiochemistry) of bonds formed during reactions of this compound is essential for defining the properties of the resulting materials.

Stereochemistry: Stereochemical control relates to the three-dimensional arrangement of atoms in the product. In cross-coupling reactions, the stereochemistry of the vinyl group can be crucial. Studies on related vinylsilanes in Hiyama couplings have shown that the reaction can be stereoselective. For example, (E)-vinylsilanes often undergo coupling with retention of the double bond geometry. nih.gov However, the corresponding (Z)-isomers may react with lower stereoselectivity, yielding a mixture of (E) and (Z) products. nih.gov This suggests that the geometry of the starting this compound can influence the stereochemistry of the coupled product, although isomerization may occur during the catalytic cycle.

In addition reactions across the vinyl double bonds, such as hydrosilylation, two new chiral centers can potentially be formed. The addition can occur in a syn fashion (both new bonds forming on the same face of the double bond) or an anti fashion (forming on opposite faces). dalalinstitute.comyoutube.com The specific catalyst and reaction conditions employed can favor one mode of addition over the other, thereby controlling the relative stereochemistry of the product.

Regiochemistry: Regiochemistry refers to the specific location or orientation of bond formation. In the context of this compound, this is most relevant during addition reactions to its vinyl groups (CH=CH₂). For instance, in hydrosilylation, the silyl group (from the hydrosilane) can add to either the terminal carbon (α-addition) or the internal carbon (β-addition) of the vinyl group.

β-addition (anti-Markovnikov): This pathway typically results in a linear, more sterically accessible, and often thermodynamically more stable product. It is the major product in most platinum-catalyzed hydrosilylations.

α-addition (Markovnikov): This pathway leads to a branched product.

Advanced Polymer Science and Engineering Incorporating Trivinylmethylsilane

Rational Design and Synthesis of Trivinylmethylsilane-Derived Polymeric Materials

This compound serves as a critical building block in the rational design and synthesis of a diverse array of polymeric materials. Its trifunctional vinyl groups enable the formation of complex, three-dimensional polymer architectures with tailored properties. Through controlled polymerization and crosslinking reactions, this compound is instrumental in developing advanced silicone networks, functionalized poly(vinylsiloxane)s, hyperbranched polymers, and preceramic materials.

Development of Silicone Polymer Networks and Elastomers with this compound

The incorporation of this compound into silicone polymer networks is a key strategy for creating elastomers with enhanced mechanical and thermal properties. These networks are typically formed through hydrosilylation, a platinum-catalyzed addition reaction between vinyl groups and hydride-functionalized polydimethylsiloxane (B3030410) (PDMS). researchgate.net The trifunctionality of this compound allows it to act as a crosslinking agent, connecting linear or branched silicone chains into a robust, three-dimensional network. researchgate.netresearchgate.net

The degree of crosslinking, which is a critical determinant of the elastomer's properties, can be precisely controlled by adjusting the molar ratio of vinyl to hydride groups. researchgate.net A higher concentration of this compound leads to a denser crosslink network, resulting in a harder, more rigid elastomer with increased modulus. mdpi.com Conversely, a lower concentration yields a softer, more flexible material with higher elongation at break. researchgate.netresearchgate.net This tunability allows for the design of silicone elastomers with a wide range of mechanical properties, from ultra-soft materials suitable for applications like dielectric elastomer actuators to tougher materials for seals and gaskets. rsc.orgdtu.dk

Research has shown that the introduction of an inhomogeneous cross-linked network, by blending silicone rubbers with different vinyl contents, can simultaneously enhance both the strength and toughness of the material. mdpi.com In such systems, densely cross-linked domains contribute to a high modulus, while sparsely cross-linked regions allow for high elongation at break. mdpi.com this compound, with its three reactive sites, can be strategically employed to create these complex network architectures.

The table below summarizes the effect of crosslinker concentration on the mechanical properties of silicone elastomers, a principle that applies to the use of this compound.

PropertyEffect of Increasing Crosslinker Concentration
Hardness Increases
Tensile Strength Increases up to an optimal point, then may decrease
Elongation at Break Decreases
Modulus Increases
Swelling Decreases

This table illustrates the general trends observed when increasing the concentration of a trifunctional crosslinker like this compound in a silicone elastomer formulation.

Synthesis of Hyperbranched and Cross-linked Polymers Utilizing this compound

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.org Their unique globular structure results in properties such as low viscosity, high solubility, and high reactivity. rsc.orgresearchgate.net this compound is an ideal monomer for the synthesis of hyperbranched polysiloxanes due to its trifunctional nature, which fits the AB₂ monomer type required for one-pot synthesis of these structures. rsc.org

The synthesis of hyperbranched polymers using this compound can be achieved through controlled polymerization techniques that prevent premature gelation. researchgate.net For example, deactivation enhanced atom transfer radical polymerization (DE-ATRP) has been used to copolymerize polydimethylsiloxane macromonomers with divinylbenzene, a molecule with similar functionality to this compound, to yield hyperbranched polymers. researchgate.net The resulting hyperbranched polysiloxanes combine the properties of the polysiloxane backbone, such as flexibility and thermal stability, with the unique characteristics of the hyperbranched architecture. researchgate.net These materials have potential applications as viscosity modifiers, coatings, and additives for other polymer systems. researchgate.net

The table below outlines key characteristics of hyperbranched polymers derived from monomers like this compound compared to their linear analogues.

PropertyLinear PolymersHyperbranched Polymers
Viscosity HighLow
Solubility ModerateHigh
Number of End Groups TwoMany
Chain Entanglement HighLow
Synthesis Multi-stepOften one-pot

This compound as a Precursor for Preceramic Polymers

Preceramic polymers are macromolecules that can be converted into ceramic materials through pyrolysis. nih.govnih.gov This polymer-to-ceramic route offers advantages over traditional ceramic processing, including the ability to form complex shapes, fibers, and coatings. dtic.mil this compound is a valuable precursor for silicon carbide (SiC) based ceramics. pnu.edu.uamdpi.com

The vinyl groups in this compound provide reactive sites for crosslinking, which is a crucial step to ensure that the polymer maintains its shape during pyrolysis and to maximize the ceramic yield. nih.gov Upon heating, the crosslinked polymer network undergoes a series of complex chemical transformations, ultimately forming an amorphous or nanocrystalline silicon carbide structure. researchgate.net The high carbon-to-silicon ratio in this compound makes it a suitable precursor for stoichiometric SiC. researchgate.net

The pyrolysis of poly(vinylmethyl-co-methyl)silazanes, which have a similar vinyl functionality, has been studied for the formation of Si-C-N ceramics. rsc.org The crosslinking chemistry in these systems is critical for producing dense ceramic parts. rsc.org Similarly, the controlled pyrolysis of this compound-derived polymers can be used to produce SiC materials with tailored microstructures and properties for applications in high-temperature environments. pnu.edu.ua

Innovative Polymerization Techniques for this compound Monomers

The development of advanced polymeric materials from this compound is closely linked to the innovation of polymerization techniques. These methods aim to control the polymer architecture, create composite materials with enhanced properties, and enable the fabrication of complex structures.

In-Situ Polymerization Strategies for this compound Composites

In-situ polymerization is a powerful technique for creating polymer nanocomposites where the polymer matrix is formed in the presence of a filler material. wikipedia.orgslideshare.net This approach often leads to a more homogeneous dispersion of the filler and stronger interfacial interactions between the filler and the matrix compared to ex-situ methods. scielo.br

In the context of this compound, in-situ polymerization can be used to fabricate composites with fillers such as silicon carbide (SiC) or silica (B1680970) nanoparticles. scielo.brresearchgate.net For example, this compound can be included in a monomer mixture that is polymerized in the presence of SiC nanoparticles. researchgate.net The vinyl groups of the this compound can react to form the polymer matrix, while also potentially forming covalent bonds with the surface of the filler if the filler has been appropriately functionalized. This results in a composite material with improved mechanical and thermal properties. researchgate.net

The process typically involves dispersing the nanoparticles in the liquid monomer or a low-viscosity prepolymer, followed by the addition of an initiator to trigger polymerization. wikipedia.org This method has been successfully used to prepare poly(methyl methacrylate) (PMMA)/SiC nanocomposites, demonstrating the feasibility of incorporating SiC fillers into a polymer matrix via in-situ polymerization. scielo.br The use of this compound in such a system could further enhance the properties of the resulting composite due to its crosslinking capabilities.

Controlled Polymerization Approaches for Tunable this compound-Based Polymers

The synthesis of polymers with well-defined architectures, molecular weights, and low dispersity is crucial for tailoring their properties for specific applications. Controlled polymerization techniques offer the necessary tools to achieve this level of precision. In the context of this compound, anionic polymerization has been the most explored route for achieving controlled polymerization.

Anionic polymerization of vinylsilanes, including this compound, can proceed in a "living" manner, meaning that the propagating chain ends remain active until intentionally terminated. This allows for the synthesis of block copolymers and other complex architectures. The mechanism involves the initiation of the vinyl groups by a strong nucleophile, such as an organolithium compound, followed by the sequential addition of monomer units.

A key aspect of the anionic polymerization of some vinylsilanes is the potential for isomerization reactions, which can be controlled to tune the polymer's microstructure and, consequently, its properties. For instance, in the polymerization of the related trimethylvinylsilane, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can promote an intramolecular rearrangement, leading to the incorporation of silicon atoms into the polymer backbone. While specific studies on this compound are limited, similar control over isomerization is anticipated, offering a pathway to novel polymer structures.

Other controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are powerful methods for synthesizing a wide range of well-defined polymers. Although specific examples of the application of these techniques to this compound are not prevalent in the literature, the vinyl groups of this compound are, in principle, amenable to radical polymerization. The application of CRP to this compound would open up new avenues for creating novel materials with precisely controlled architectures and functionalities.

Below is an interactive data table summarizing the key features of anionic polymerization for creating tunable this compound-based polymers.

ParameterControl MechanismOutcome on Polymer Structure
Initiator Concentration Stoichiometric control over the number of growing chains.Predictable molecular weight (Mn).
Monomer Conversion "Living" nature allows for polymerization to proceed until all monomer is consumed.Control over polymer chain length.
Sequential Monomer Addition Active chain ends can initiate the polymerization of a second monomer.Formation of block copolymers.
Additives (e.g., TMEDA) Can influence the polarity of the propagating center and promote isomerization.Tunable microstructure (e.g., Si in-chain vs. pendant).

Structure-Property Relationships in this compound-Based Polymeric Systems

The physical and chemical properties of polymers derived from this compound are intrinsically linked to their molecular structure. By controlling parameters such as molecular weight, crosslink density, and copolymer composition, it is possible to tailor the material's mechanical, thermal, and optical properties. Due to the limited availability of specific experimental data for this compound homopolymers, the following discussion and data tables will include information from related organosilicon polymers to illustrate these fundamental relationships.

Mechanical Properties: The mechanical behavior of this compound-based polymers is highly dependent on the degree of crosslinking. The three vinyl groups on the monomer allow for the formation of a dense three-dimensional network. As the crosslink density increases, the material is expected to become more rigid, leading to a higher tensile modulus and strength, but potentially lower elongation at break. The incorporation of this compound as a crosslinking agent in other polymer systems, such as polyethylene, can significantly enhance their high-temperature performance, transforming a thermoplastic into a soft rubbery material above its melting point. scielo.br

Thermal Properties: The thermal stability of polysiloxanes is generally high, and polymers incorporating this compound are expected to follow this trend. The glass transition temperature (Tg) and decomposition temperature are critical parameters. For crosslinked systems, the Tg is expected to increase with increasing crosslink density, as the mobility of the polymer chains is restricted. The thermal stability of polysilanes is also influenced by their microstructure, with some studies showing that cyclic structures can exhibit different thermal decomposition behaviors compared to their linear counterparts. rsc.org For instance, poly(1-trimethylsilyl-1-propyne), a related organosilicon polymer, exhibits a high glass transition temperature (above 250°C) and fair thermal stability. researchgate.net

Optical Properties: Polymers containing silicon are often characterized by good optical transparency. specialchem.com The refractive index of a polymer is a key optical property. For polysiloxanes, the refractive index can be influenced by the nature of the organic substituents on the silicon atom. For example, poly(dimethylsiloxane) has a refractive index of around 1.4035, while the incorporation of phenyl groups can increase this value. scipoly.comuni-marburg.de The refractive index of poly(this compound) is not widely reported, but it is expected to be in a similar range to other polysiloxanes.

The following data tables provide representative data from related silane (B1218182) polymer systems to illustrate the structure-property relationships.

Table 4.3.1: Representative Mechanical Properties of Silane-Crosslinked Polymers

Material System Crosslinker Content Tensile Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%)
HMWPE 0% 220 20 >600
HMWPE-VTMO 0.5 wt% 190 20 >600
HMWPE-VTMO 1.5 wt% 160 20 >600

Data for High Molecular Weight Polyethylene (HMWPE) crosslinked with Vinyltrimethoxysilane (VTMO). Adapted from scielo.br. This data is illustrative of the effect of a vinylsilane crosslinker on a polymer matrix.

Table 4.3.2: Representative Thermal Properties of Organosilicon Polymers

Polymer Glass Transition Temp. (Tg) Decomposition Temp. (TGA, 5% wt loss)
Poly(1-trimethylsilyl-1-propyne) >250 °C ~300 °C
Poly(methylphenylsilane) ~120 °C >350 °C
Poly(dimethylsiloxane) -125 °C ~400 °C

Table 4.3.3: Representative Optical Properties of Polysiloxanes

Polymer Refractive Index (nD)
Poly(dimethylsiloxane) 1.4035
Poly(methylphenylsiloxane) ~1.55
Poly(methyl 3,3,3-trifluoropropyl siloxane) 1.3830

This table shows the refractive indices of various polysiloxanes to indicate the expected range for this compound-based polymers. Data sourced from scipoly.comuni-marburg.de.

Self-Healing and Recyclable Polymer Systems via this compound Functionalization

The development of polymers that can self-heal after damage and be easily recycled is a major goal in sustainable materials science. The chemical structure of this compound, with its reactive vinyl groups and silicon center, makes it a promising candidate for incorporation into such advanced polymer systems. The key to achieving these properties often lies in the introduction of dynamic covalent bonds into the polymer network. nih.govmdpi.com

Self-Healing Polymers: Intrinsic self-healing polymers have the ability to repair damage through reversible chemical reactions. The formation of dynamic covalent bonds, such as Si-O-Si (siloxane) and Si-O-C linkages, can impart self-healing capabilities to a material. researchgate.net When a polymer functionalized with this compound is damaged, the broken bonds at the fracture surface can reform under specific stimuli like heat or moisture, restoring the material's integrity. For example, the hydrolysis of silane moieties can lead to the formation of silanol (B1196071) groups, which can then condense to form new siloxane bonds, effectively healing the crack. Research on other silane-containing polymers has demonstrated that the dynamic nature of Si-OR and Si-O-Si bonds can enable room-temperature self-healing with water assistance. usq.edu.au

Recyclable Polymer Systems (Vitrimers): Vitrimers are a class of polymers that behave like conventional thermosets at service temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures. specificpolymers.comkinampark.com This unique behavior is due to the presence of dynamic covalent bonds that undergo associative exchange reactions, allowing the network topology to rearrange without compromising the crosslink density. The trivinyl groups of this compound can be used to create a crosslinked network, and by incorporating dynamic linkages, such as transesterification- or transamination-responsive bonds, it is possible to design this compound-based vitrimers. These materials could be ground down and re-molded multiple times, contributing to a circular economy for polymeric materials. The synthesis of vitrimers often involves the reaction of functional groups like hydroxyls and esters, and this compound can be incorporated into polymer backbones containing these functionalities to act as a crosslinker. researchgate.netrsc.org

The table below summarizes the potential roles of this compound in creating self-healing and recyclable polymers.

FeatureMechanismRole of this compoundPotential Benefit
Self-Healing Reversible formation of dynamic covalent bonds (e.g., Si-O-Si).Provides crosslinking points and silicon centers for dynamic bond formation.Extended material lifetime and improved reliability.
Recyclability Associative exchange reactions in a vitrimer network.Acts as a crosslinker to form the polymer network that can be made dynamic.Enables reprocessing and recycling of thermoset materials.

While specific examples of this compound in these applications are still emerging, the fundamental chemistry of silanes provides a strong basis for its future use in the development of advanced, sustainable polymeric materials.

Catalysis Sciences and Organometallic Chemistry Involving Trivinylmethylsilane

Trivinylmethylsilane as a Precursor for Catalytic Ligands and Complexes

The reactivity of the vinyl groups in this compound makes it a valuable precursor for the synthesis of specialized ligands, which are crucial components of catalytic complexes. Ligands are molecules that bind to a central metal atom, influencing its reactivity and selectivity in a catalytic cycle. The vinyl groups of this compound can undergo a variety of chemical transformations, such as hydrosilylation, to attach phosphine (B1218219) or other coordinating groups. This functionalization allows for the creation of custom-designed ligands with specific electronic and steric properties.

These tailored ligands can then be coordinated with transition metals like palladium, nickel, or rhodium to form organometallic complexes. nih.govsolubilityofthings.com The properties of these complexes, and thus their catalytic activity, are highly dependent on the structure of the ligands. By modifying the ligand derived from this compound, researchers can fine-tune the performance of the resulting catalyst for a specific chemical reaction.

For instance, the introduction of bulky or electron-donating groups onto the this compound-derived ligand can impact the stability and reactivity of the metal center, leading to enhanced catalytic efficiency or selectivity in processes like cross-coupling reactions. nih.gov The ability to systematically modify the ligand structure starting from a common precursor like this compound is a key strategy in the development of new and improved catalysts.

Role of this compound in Organometallic Catalysis

This compound and its derivatives play a significant role in organometallic catalysis, primarily by participating in the formation of active catalytic species. Organometallic catalysts are central to many industrial chemical processes, facilitating reactions with high efficiency and selectivity. solubilityofthings.comcatalysis.blog These catalysts often consist of a metal center coordinated to organic ligands, and the nature of these ligands is critical to the catalyst's function.

The involvement of this compound in this context is often as a component of the ligand sphere that modulates the catalytic activity of the metal. For example, in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and fine chemicals, the ligands attached to the palladium atom dictate the success of the reaction. solubilityofthings.com Ligands derived from this compound can be designed to optimize the electronic and steric environment around the metal, thereby enhancing its ability to facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Furthermore, this compound can be used in the synthesis of catalyst precursors, which are stable compounds that can be readily converted into the active catalyst under reaction conditions. libretexts.org This approach simplifies the handling and storage of catalysts and allows for the in situ generation of the active species.

Heterogeneous and Homogeneous Catalytic Systems Featuring this compound Derivatives

Catalytic systems are broadly classified as either homogeneous or heterogeneous, depending on the phase of the catalyst relative to the reactants. This compound derivatives have found applications in both types of systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. youtube.com This allows for high activity and selectivity as the catalytic sites are readily accessible to the reactant molecules. This compound-derived ligands are often employed in homogeneous catalytic systems, where they form soluble organometallic complexes with transition metals. nih.gov These systems are particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, where precise control over the reaction is essential. youtube.com For example, palladium complexes with tailored phosphine ligands derived from silyl (B83357) precursors can be used in various cross-coupling reactions. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid or gas-phase reaction. mdpi.com A major advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com this compound derivatives can be used to create heterogeneous catalysts by anchoring the catalytic species to a solid support. For instance, an organometallic complex featuring a this compound-derived ligand can be immobilized on a material like silica (B1680970) or a polymer. This combines the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system. nih.gov Graphene-based materials are also used as supports for catalytic systems, offering a large surface area and unique electronic properties. mdpi.com

Catalyst System TypePhase of Catalyst and ReactantsKey AdvantagesRole of this compound Derivatives
Homogeneous Same phase (typically liquid)High activity, high selectivity, mild reaction conditions. youtube.comForm soluble organometallic complexes as ligands. nih.gov
Heterogeneous Different phases (e.g., solid catalyst, liquid reactants)Easy separation of catalyst, catalyst recycling, suitable for continuous processes. mdpi.comAnchor catalytic complexes to solid supports. nih.gov

Principles of Catalyst Design and Optimization for this compound-Mediated Processes

The design and optimization of catalysts for processes involving this compound are guided by fundamental principles aimed at maximizing catalyst activity, selectivity, and stability. ugent.be A key aspect is the molecular-level understanding of the catalytic mechanism, which allows for the rational design of more effective catalysts. ugent.be

One of the primary strategies involves the modification of the ligands derived from this compound. By systematically altering the substituents on the ligand, it is possible to tune the electronic and steric properties of the catalyst. For instance, increasing the steric bulk of the ligand can promote certain reaction pathways while suppressing others, leading to higher selectivity for the desired product. Similarly, adjusting the electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal center.

Computational modeling and theoretical investigations play an increasingly important role in catalyst design. rsc.orgnih.gov These methods can be used to predict the structure of the active catalytic species and to simulate the reaction pathway, providing insights that can guide the experimental optimization of the catalyst. By understanding the energy barriers of different steps in the catalytic cycle, researchers can identify rate-limiting steps and design catalysts that lower these barriers.

The choice between a homogeneous and heterogeneous system also represents a critical design consideration. While homogeneous catalysts often offer superior activity and selectivity, heterogeneous catalysts provide practical advantages in terms of separation and reuse. youtube.commdpi.com The development of hybrid systems, where a homogeneous catalyst is immobilized on a solid support, seeks to combine the benefits of both approaches.

Ultimately, the goal of catalyst design is to create a system that is not only highly efficient but also robust and cost-effective for the specific application. This involves a multidisciplinary approach that combines organic and inorganic synthesis, reaction engineering, and computational chemistry.

Theoretical and Computational Chemistry of Trivinylmethylsilane Systems

Quantum Mechanical Investigations of Trivinylmethylsilane Reactivity and Electronic Structure

Quantum mechanics (QM) offers a fundamental approach to understanding the behavior of molecules at the electronic level. osti.govuosta.co.ukyoutube.com For this compound, QM calculations are essential for elucidating its intrinsic properties, which govern its chemical reactivity. These investigations typically involve solving the Schrödinger equation for the molecule, albeit with approximations, to determine its electronic wavefunction and energy. fortunejournals.com

Ab initio methods and Density Functional Theory (DFT) are the primary tools within QM used for this purpose. nih.gov These methods can be used to calculate a variety of molecular properties that provide a detailed picture of the molecule's reactivity and electronic characteristics.

Key areas of investigation include:

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and spatial distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the vinyl groups' π-systems, making them susceptible to electrophilic attack. The LUMO would indicate regions susceptible to nucleophilic attack.

Electron Density and Charge Distribution: Mapping the electron density reveals the distribution of charge across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. This information helps in understanding the polarity of bonds (e.g., the Si-C and C=C bonds) and predicting intermolecular interactions.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are targets for nucleophiles. For this compound, the π-clouds of the vinyl groups would be regions of negative potential.

Spectroscopic Properties: QM methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra). Comparing these theoretical predictions with experimental data serves to validate the computational model and aids in the interpretation of experimental results. nih.gov

Illustrative Data from Quantum Mechanical Calculations on Vinylsilanes:

PropertyCalculated Value (Illustrative)Significance for this compound
HOMO Energy-6.5 eVIndicates the energy required to remove an electron; related to its ionization potential and reactivity towards electrophiles.
LUMO Energy+1.2 eVIndicates the energy released when an electron is added; related to its electron affinity and reactivity towards nucleophiles.
Si-atom Partial Charge (NBO)+0.85The positive charge on the silicon atom suggests it could be a site for nucleophilic interaction, although sterically hindered.
C=C Bond Length1.34 ÅShorter than a C-C single bond, indicating the double bond character and the potential for addition reactions.
Si-C Bond Length1.87 ÅStandard length for a silicon-carbon single bond.

Table 1: This table presents hypothetical but representative data that could be obtained from quantum mechanical calculations on a this compound molecule. The values are for illustrative purposes to demonstrate the type of insights gained.

Investigations into the electronic structure of related halogenated polysilanes have shown that the nature of substituents can significantly alter the electronic properties by creating new unoccupied states in the band gap, a principle that would also apply to substituted trivinylmethylsilanes. researchgate.net

Molecular Dynamics Simulations Applied to this compound Polymerization Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes like polymerization. mdpi.com For this compound, MD simulations are particularly useful for understanding the dynamics of how individual monomers assemble into a polymer chain.

Key applications of MD in studying this compound polymerization include:

Chain Growth and Conformation: Simulations can track the step-by-step addition of monomer units to a growing polymer chain. This allows for the visualization of the polymer's conformational changes from a random coil to more ordered structures. The final chain length distribution and polydispersity index (PDI) can also be estimated. mdpi.comresearchgate.net

System Density and Volume Changes: Polymerization reactions often lead to significant changes in the density and volume of the system. MD simulations can quantify these changes as the reaction progresses from monomers to a dense polymer network. For instance, simulations of silicone oil polymerization show a density increase as the curing degree advances. researchgate.net

Influence of Temperature and Precursor Composition: MD allows for the systematic study of how different reaction conditions affect the polymerization process. By running simulations at various temperatures, one can observe the effect on reaction rates and the final polymer structure. Similarly, the influence of different precursor mixtures can be modeled. mdpi.com

Reactive Force Fields (ReaxFF): To simulate the chemical reactions of bond formation and breaking inherent in polymerization, specialized reactive force fields like ReaxFF are employed. vt.edu These force fields allow the MD simulation to model the chemical transformations from monomer to polymer, providing a more complete picture of the polymerization dynamics.

Illustrative Data from a Hypothetical MD Simulation of this compound Polymerization:

Simulation ParameterValueObservation
Simulation Time10 nsAllows for observation of initial polymerization steps and chain growth.
Temperature350 KSimulates polymerization under elevated temperature conditions.
Number of Monomers200A representative system size for studying bulk polymerization behavior.
Average Chain Length25 unitsThe average degree of polymerization achieved within the simulation time.
System Density ChangeFrom 0.85 g/cm³ to 0.98 g/cm³Shows the increase in density as monomers are converted to polymer.

Table 2: This table provides an example of parameters and potential results from a molecular dynamics simulation of this compound polymerization. The data is illustrative and serves to show the capabilities of the MD method.

Density Functional Theory (DFT) Applications for this compound Reaction Pathways

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org DFT is particularly well-suited for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, DFT can be used to explore the detailed pathways of its characteristic reactions, such as hydrosilylation and polymerization.

Key applications of DFT in studying this compound reaction pathways:

Mapping Potential Energy Surfaces: DFT calculations can map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This involves locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states.

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy or barrier. This value is critical for determining the rate of a reaction. By comparing the activation barriers of different possible pathways, the most favorable reaction mechanism can be identified. For example, DFT studies on alkyne hydrosilylation have been used to compare different mechanistic cycles. rsc.org

Elucidating Reaction Mechanisms: DFT can provide detailed insights into the step-by-step process of a reaction. For the hydrosilylation of this compound's vinyl groups, DFT can be used to investigate mechanisms like the Chalk-Harrod or modified Chalk-Harrod cycles, determining the feasibility of steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov

Stereo- and Regioselectivity: Many reactions involving this compound can result in different isomers. DFT calculations can explain and predict the observed stereo- and regioselectivity by comparing the activation energies of the transition states leading to the different products. For instance, DFT has been used to explain the β-(Z) selectivity in the hydrosilylation of terminal alkynes.

Illustrative Energy Profile for a Hydrosilylation Step of this compound (DFT Calculation):

SpeciesRelative Free Energy (kcal/mol)Description
Reactants (this compound + Silane (B1218182) + Catalyst)0.0Starting point of the reaction.
Transition State 1 (Oxidative Addition)+15.2Energy barrier for the initial silane activation.
Intermediate 1-5.7A stable intermediate formed after silane addition to the catalyst.
Transition State 2 (Migratory Insertion)+18.5The rate-determining step, insertion of the vinyl group.
Product Complex-21.3The final product coordinated to the catalyst before release.

Table 3: This table shows a hypothetical but plausible reaction energy profile for a single hydrosilylation step on one of this compound's vinyl groups, as would be calculated using DFT. The values are for illustrative purposes.

Computational Modeling of Catalytic Mechanisms Involving this compound

The reactions of this compound, particularly polymerization and hydrosilylation, are often mediated by catalysts. Computational modeling, primarily using DFT, is an indispensable tool for understanding the intricate mechanisms of these catalytic cycles at a molecular level. nih.gov

Platinum-Catalyzed Hydrosilylation: Platinum complexes, such as Karstedt's catalyst, are commonly used for hydrosilylation. mdpi.comresearchgate.net Computational modeling can elucidate the catalytic cycle, which typically involves:

Oxidative Addition: The hydrosilane adds to the Pt(0) center.

Olefin Coordination: One of the vinyl groups of this compound coordinates to the platinum.

Migratory Insertion: The coordinated vinyl group inserts into the Pt-H or Pt-Si bond.

Reductive Elimination: The silylated product is released, regenerating the Pt(0) catalyst.

DFT calculations can model each of these steps, determining their energetics and identifying the rate-determining step. mdpi.com This understanding can aid in the design of more efficient catalysts. researchgate.netqualitas1998.net

Ziegler-Natta and Metallocene-Catalyzed Polymerization: The vinyl groups of this compound are susceptible to polymerization via transition-metal catalysis, similar to other olefins like ethylene and propylene.

Ziegler-Natta Catalysis: These heterogeneous catalysts involve titanium chlorides on a magnesium chloride support. researchgate.netrsc.org Computational models, often using cluster models or periodic slab models, can investigate the nature of the active sites, the mechanism of monomer insertion, and the factors controlling stereoselectivity. nih.govresearchgate.net

Metallocene Catalysis: These are homogeneous single-site catalysts that offer better control over polymer architecture. nih.govhhu.de DFT studies can model the activation of the precatalyst by a cocatalyst (like MAO), the coordination of a vinyl group, and the subsequent insertion into the metal-alkyl bond. nih.govresearchgate.netmdpi.com Such models can rationalize the influence of the ligand framework on catalytic activity and polymer properties. nih.gov

Anionic Polymerization: Vinylsilanes are also known to undergo anionic polymerization. rsc.orgwikipedia.orgresearchgate.net Computational modeling can investigate the initiation step (e.g., with an alkyllithium initiator), the nature of the propagating carbanionic species, and the influence of the solvent and counter-ion on the polymerization kinetics and the structure of the resulting polymer. uni-bayreuth.de

Illustrative Comparison of Activation Barriers for Different Catalytic Polymerization Mechanisms:

Catalytic SystemRate-Determining StepCalculated Activation Barrier (kcal/mol) (Illustrative)
Ziegler-Natta (TiCl₄/MgCl₂)Monomer Insertion12.5
Zirconocene/MAOMonomer Insertion10.8
Anionic (n-BuLi in THF)Propagation14.2

Table 4: This table provides a hypothetical comparison of activation barriers for the polymerization of a vinyl group on this compound using different catalytic systems. The values are illustrative, intended to show how computational modeling can be used to compare the efficiency of different catalysts.

Advanced Analytical Methodologies in Trivinylmethylsilane Research

Spectroscopic Characterization Techniques for Trivinylmethylsilane and its Derivatives

Spectroscopy is a cornerstone in the study of this compound, offering detailed information on its structure, bonding, and transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation of this compound Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com Specifically, ¹H, ¹³C, and ²⁹Si NMR are routinely employed to characterize these organosilicon compounds. lookchem.commdpi.com

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and vinyl protons. The protons of the methyl group (–CH₃) typically appear as a singlet in the upfield region of the spectrum, while the vinyl protons (–CH=CH₂) present a more complex pattern of multiplets further downfield due to spin-spin coupling. kud.ac.inlibretexts.org The chemical shift is influenced by the electronegativity of adjacent atoms and the hybridization of the carbon to which the proton is attached. kud.ac.inlibretexts.org For instance, protons on sp² hybridized carbons (vinyl) resonate at a lower field (higher ppm) than those on sp³ hybridized carbons (methyl). libretexts.org Tetramethylsilane (TMS) is commonly used as a reference standard, with its signal set to 0 ppm. libretexts.orgsavemyexams.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the methyl carbon and the two carbons of the vinyl group (the carbon attached to silicon and the terminal methylene (B1212753) carbon).

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR yields sharp resonance lines, making it highly effective for determining the chemical environment around the silicon atom. huji.ac.il The chemical shift range for ²⁹Si is wide, allowing for clear differentiation between various silicon compounds. huji.ac.il For tetra-alkylsilanes, the chemical shifts typically fall between 0 and 20 ppm. mdpi.com In derivatives of this compound, such as tripodal phosphine (B1218219) ligands formed via reaction at the vinyl groups, the ²⁹Si NMR signal can appear as a quartet due to coupling with three phosphorus atoms (³J(³¹P-²⁹Si)). mdpi.com It is important to note that ²⁹Si NMR spectra often contain a broad background signal from the glass NMR tube and the quartz components of the probe, typically around -110 ppm. huji.ac.il

The analysis of these NMR spectra is crucial for elucidating reaction mechanisms. By tracking changes in chemical shifts and coupling constants, researchers can identify reaction intermediates and understand the transformation of the vinyl groups during polymerization or other chemical modifications.

Table 1: Typical NMR Chemical Shift Ranges for this compound Moieties Note: Values are approximate and can be influenced by solvent and other molecular substituents.

NucleusFunctional GroupChemical Shift (δ, ppm)Multiplicity
¹H Methyl (Si-CH ₃)0.7 - 1.3Singlet
Vinyl (=CH ₂)4.5 - 6.5Multiplet
Vinyl (Si-CH =)4.5 - 6.5Multiplet
¹³C Methyl (Si-C H₃)-5 - 5Quartet
Vinyl (-C H=CH₂)130 - 140Triplet
Vinyl (-CH=C H₂)130 - 140Triplet
²⁹Si Si (CH₃)(CH=CH₂)₃0 - 20Multiplet

Mass Spectrometry for Comprehensive Reaction Product Analysis of this compound Systems

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally effective method for separating, identifying, and quantifying volatile compounds in a mixture, making it ideal for analyzing this compound and its reaction products. adventchembio.commeasurlabs.com

In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the column's stationary phase. shimadzu.de Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The resulting mass spectrum serves as a molecular "fingerprint," allowing for the identification of the compound. adventchembio.com

The analysis of reaction products from this compound systems, such as those from polymerization or derivatization reactions, relies heavily on GC-MS. For example, studies have identified derivatives like (Cyclopropyl)trivinylsilane in complex mixtures derived from plant extracts, demonstrating the technique's sensitivity and specificity. researchgate.netresearchgate.netscribd.com The fragmentation pattern in the mass spectrum provides structural information. For this compound, common fragmentation pathways would involve the loss of methyl or vinyl groups, leading to characteristic ions that can be used to confirm its structure or that of its derivatives.

Chromatographic Separation and Analysis of this compound and its Related Mixtures

Gas Chromatography (GC) is the primary technique for the separation and analysis of volatile organosilicon compounds like this compound. shimadzu.de The method is applicable to gas, liquid, or solid samples that can be vaporized without decomposition. shimadzu.de

The process involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. adventchembio.comshimadzu.de Separation occurs as different components in the mixture interact with the stationary phase to varying degrees, causing them to travel through the column at different rates. shimadzu.de Compounds with lower boiling points and weaker interactions with the stationary phase elute faster.

For the analysis of this compound and its related mixtures, a non-polar or mid-polar capillary column is typically used. Detection is commonly achieved with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. americanpeptidesociety.org Analysis of mixtures from reactions, such as those involving silicon monoxide, has been successfully performed using GC to identify products like this compound. google.com

Advanced Chemical Fingerprinting and Metabolomics of this compound-Containing Systems

Chemical Fingerprinting: This approach utilizes analytical techniques to create a characteristic profile, or "fingerprint," of a sample. nasa.gov For systems containing this compound, this can involve methods like GC-MS or spectroscopy to generate a comprehensive chemical profile. This fingerprint is useful for quality control, identifying impurities, or detecting variations in material composition. nasa.gov For instance, fingerprinting can diagnose changes in polymer formulations derived from this compound or identify degradation products. nasa.govmdpi.com Organosilicon-modified agents are used in applications like anti-fingerprint coatings, where their chemical signature is a key aspect of their function. wipo.int

Metabolomics: While traditionally focused on biological systems, metabolomics principles can be applied to synthetic chemical systems to study the complete set of small molecules (analogous to metabolites) present. nih.gov In the context of this compound, this could involve studying the array of oligomers formed during early-stage polymerization or identifying byproducts in a reaction mixture. Analytical platforms like NMR and GC-MS are central to metabolomics. nih.gov

A relevant aspect from traditional metabolomics is the use of silanization in sample preparation. researchgate.net Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to derivatize polar molecules, increasing their volatility for GC-MS analysis. mitoproteome.org This highlights the inherent compatibility of silicon-containing compounds with established analytical workflows. The use of silanized glassware is also recommended in metabolomics to prevent the adsorption of polar analytes onto glass surfaces, an important consideration when analyzing this compound reaction products that may have varying polarities. researchgate.net

Microscopic and Imaging Techniques for this compound-Derived Materials

When this compound is used as a monomer or crosslinking agent, it forms polymeric materials whose properties are highly dependent on their structure and morphology at the micro- and nanoscale. Microscopic techniques are essential for characterizing these materials. petro-online.com

Scanning Electron Microscopy (SEM): SEM is widely used to analyze the surface topography and morphology of polymer-based materials. petro-online.commdpi.com It uses a focused beam of electrons to scan the sample's surface, generating high-resolution images. mdpi.commdpi.com For materials derived from this compound, such as polysiloxanes or composites, SEM can reveal details about particle size and distribution, surface texture, and the dispersion of any fillers. mdpi.commdpi.com For example, SEM images of polysiloxane nanocomposites show how filler particles are distributed within the polymer matrix. mdpi.com The technique can be performed on the surface of a sample or on cryo-fractured sections to view the internal structure. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides even higher magnification and resolution than SEM, allowing for the visualization of internal structures at the nanoscale. petro-online.com A beam of electrons is transmitted through an ultra-thin specimen to generate an image. researchgate.netresearchgate.net In the context of silicon-based materials, TEM is used to observe the size, shape, and arrangement of nanoparticles or the detailed morphology of polymer nanostructures. researchgate.netmdpi.com For example, TEM has been used to image polysiloxane nanotubes and silicon nanoparticles, revealing details about their dimensions and internal contrast. researchgate.netresearchgate.net Such analyses are critical for understanding how the polymerization of monomers like this compound leads to specific nanoscale architectures.

Environmental Fate and Persistence Research of Trivinylmethylsilane and Its Derivatives

Abiotic Transformation Pathways of Trivinylmethylsilane in Environmental Compartments

Abiotic transformation involves the degradation of a chemical substance by non-biological processes. For this compound, the primary abiotic pathways considered are hydrolysis and phototransformation. herts.ac.uk These reactions can alter the chemical structure of the compound, affecting its properties and environmental behavior.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Organosilanes, particularly those with hydrolyzable groups attached to the silicon atom, are susceptible to this process. kccsilicone.com For vinylsilanes, this reaction typically involves the cleavage of silicon-carbon or silicon-oxygen bonds upon interaction with water, leading to the formation of silanols (compounds containing Si-OH groups) and the release of corresponding alcohols if alkoxy groups are present. powerchemical.netdakenchem.com

The rate of hydrolysis for silane (B1218182) coupling agents is significantly influenced by several factors. The reaction is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions. kccsilicone.comcfmats.com Temperature also plays a crucial role, with higher temperatures generally accelerating the reaction rate. cfmats.com The chemical structure of the silane, such as the steric bulk of groups attached to the silicon atom, and its solubility in water also affect the hydrolysis kinetics. kccsilicone.comcfmats.com The process begins with the hydrolysis of the groups on the silicon atom to form silanols, which can then undergo condensation reactions to form siloxane (Si-O-Si) networks. kccsilicone.com

pH ConditionRelative Rate of HydrolysisCatalysis Mechanism
Acidic (pH < 7)FastAcid-catalyzed
Neutral (pH = 7)SlowestUncatalyzed
Alkaline (pH > 7)FastBase-catalyzed

This table illustrates the general qualitative impact of pH on silane hydrolysis based on established chemical principles. kccsilicone.comcfmats.com Specific quantitative data for this compound is not available in the reviewed literature.

Phototransformation, or photolysis, is the degradation of a chemical initiated by the absorption of light energy. fishersci.com Volatile methylsiloxanes have been shown to undergo atmospheric decomposition under the influence of UV light. gesamp.org The presence of certain substances found in natural waters, such as nitrates, can accelerate the photodegradation of water-soluble methylsilanols. gesamp.org

Detailed studies on the phototransformation mechanisms, degradation products, reaction kinetics, or quantum yields specifically for this compound in simulated environments were not identified in the reviewed literature. Research in this area would be necessary to fully characterize its environmental persistence.

Biotransformation and Biodegradation Assessments of this compound Compounds

Biotransformation is the chemical alteration of a substance within a living organism, while biodegradation is the breakdown of organic matter by microorganisms. tandfonline.com For organosilicon compounds, biodegradation is a potential transformation pathway in soil and aquatic systems. rsc.org The general proposed pathway for the biodegradation of polydimethylsiloxane (B3030410) (PDMS), a related organosilicon polymer, involves initial hydrolysis (which can be clay-catalyzed in soils) to form dimethylsilanediol (B41321) (DMSD). rsc.org This monomeric unit can then be further degraded by microorganisms. rsc.org

Some studies suggest that certain bacteria, such as Pseudomonas, can utilize silanes as an energy source, likely by first hydrolyzing the compound and then metabolizing the liberated organic groups. gesamp.orgtandfonline.com The ultimate biodegradation products of many organosilicon compounds are considered to be silicic acid (a naturally occurring form of silica), carbon dioxide, and water. gesamp.orgrsc.org The enzymes involved in these processes for complex hydrocarbons include monooxygenases and dehydrogenases, which facilitate the initial breakdown. vliz.be However, the specific microbial species and enzymatic pathways responsible for the degradation of this compound have not been detailed in the available literature. industrialchemicals.gov.au

Sorption and Mobility Studies of this compound in Soil and Aquatic Matrices

The mobility of a chemical in soil is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. chemsafetypro.comecetoc.org This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to organic carbon in the soil, leading to low mobility, whereas a low Koc value suggests the chemical is more mobile and may leach through the soil profile. researchgate.netchemsafetypro.com The Koc value is a critical input parameter for environmental fate models used to predict the potential for groundwater contamination. herts.ac.ukecetoc.org

The mobility of chemicals in soil is often categorized based on their Koc values. While specific classification schemes may vary slightly, a general framework is used to assess leaching potential.

Koc (mL/g)Mobility ClassPotential for Leaching
0 - 50Very HighHigh
50 - 150HighHigh
150 - 500MediumModerate
500 - 2,000LowLow
> 2,000Slightly to ImmobileVery Low

This table provides a general classification of chemical mobility in soil based on Koc values, adapted from established methodologies. researchgate.net A specific Koc value for this compound was not found in the reviewed scientific literature, which is necessary for a definitive assessment of its mobility.

Methodologies for Environmental Risk Assessment of Organosilicon Compounds, including this compound

The environmental risk assessment of chemicals, including organosilicon compounds, is a structured process designed to evaluate the potential for adverse effects on the environment. rsc.org In regulatory frameworks such as those in the European Union and Canada, this assessment often follows a tiered approach. industrialchemicals.gov.auresearchgate.net

A key component of this assessment is the evaluation of a substance's properties against criteria for Persistence, Bioaccumulation, and Toxicity (PBT). industrialchemicals.gov.auservice.gov.uk A substance is considered persistent if it resists degradation, bioaccumulative if it concentrates in organisms, and toxic if it causes adverse effects. industrialchemicals.gov.au

For many industrial chemicals, including some silanes, a lack of comprehensive empirical data necessitates the use of tiered assessment and prioritization frameworks. industrialchemicals.gov.au These frameworks may start with high-throughput screening using models to estimate physicochemical properties and environmental fate, identifying chemicals that require more in-depth investigation. industrialchemicals.gov.au This science- and risk-based model helps to align the assessment effort with the potential human health and environmental impacts of the chemicals. industrialchemicals.gov.au

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling trivinylmethylsilane in laboratory settings?

  • Methodological Answer :

  • Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for defects before use. Wear a face shield and safety goggles compliant with NIOSH or EN 166 standards to prevent eye exposure .
  • Work in a fume hood to avoid inhalation of vapors, and wear a full-body chemical-resistant suit to minimize skin contact. Decontaminate surfaces immediately after spills using inert adsorbents .
  • Reference safety data sheets (SDS) for this compound analogs (e.g., vinyltrimethylsilane) to identify incompatibilities, such as strong oxidizers or acids, which may trigger hazardous reactions .

Q. How can researchers design experiments to characterize the chemical stability of this compound under varying conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C to 80°C) and humidity levels (0–90% RH) in inert atmospheres (e.g., argon). Monitor decomposition products via gas chromatography-mass spectrometry (GC-MS) .
  • Compare experimental stability data with computational models (e.g., density functional theory) to predict degradation pathways. Use differential scanning calorimetry (DSC) to detect exothermic decomposition thresholds .

Q. What spectroscopic methods are most effective for verifying the purity and structure of this compound post-synthesis?

  • Methodological Answer :

  • Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm vinyl group integration and silicon bonding environments. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to identify Si-CH₂ and C=C stretching frequencies .
  • Quantify impurities using high-performance liquid chromatography (HPLC) with UV detection. Calibrate against synthetic standards to establish detection limits for byproducts like siloxanes .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions between theoretical predictions and experimental observations in this compound’s reactivity?

  • Methodological Answer :

  • Apply triangulation by combining computational simulations (e.g., molecular dynamics), kinetic studies, and spectroscopic monitoring. For example, if DFT calculations predict a reaction pathway inconsistent with experimental yields, re-evaluate solvent effects or transition-state assumptions .
  • Perform controlled replicate experiments under standardized conditions (e.g., fixed temperature, solvent polarity) to isolate variables causing discrepancies. Publish negative results to clarify boundary conditions .

Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Use design of experiments (DoE) to systematically vary parameters such as catalyst loading (e.g., Pt-based catalysts), reaction time, and solvent polarity. Analyze interactions using response surface methodology (RSM) to identify optimal conditions .
  • Monitor intermediates in real-time via in-situ Raman spectroscopy to detect side reactions (e.g., premature crosslinking). Adjust stoichiometry dynamically to suppress byproduct formation .

Q. What strategies are recommended for integrating this compound into polymer matrices while maintaining its functional integrity?

  • Methodological Answer :

  • Employ controlled radical polymerization (e.g., RAFT or ATRP) to graft this compound onto polymer backbones without compromising vinyl group reactivity. Characterize crosslink density using dynamic mechanical analysis (DMA) .
  • Pre-functionalize the polymer surface with silane-anchoring groups (e.g., -OH or -NH₂) to enhance covalent bonding. Validate interfacial adhesion via peel tests and X-ray photoelectron spectroscopy (XPS) .

Data Management and Reporting Guidelines

  • For Manuscript Preparation :

    • Structure results sections to align with research questions, using tables to summarize stability data (e.g., decomposition temperatures, half-lives) and figures to illustrate reaction mechanisms .
    • Discuss contradictions explicitly by comparing results with prior studies (e.g., discrepancies in thermal stability between this compound and triethylsilane analogs) .
  • Literature Review :

    • Use Google Scholar to identify authoritative sources (e.g., NIST Chemistry WebBook for spectral data) and apply citation management tools to format references in APA or MLA style .
      「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing
      37:32

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.